molecular formula C12H7ClN2 B155499 4-Chloro-1,10-phenanthroline CAS No. 1891-14-1

4-Chloro-1,10-phenanthroline

Cat. No. B155499
CAS RN: 1891-14-1
M. Wt: 214.65 g/mol
InChI Key: BAEVILLEIGDCDN-UHFFFAOYSA-N
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Description

4-Chloro-1,10-phenanthroline is a chemical compound with the molecular formula C12H7ClN2 and a molecular weight of 214.65000 . It is a derivative of 1,10-phenanthroline, which is a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry due to its rigidity, planarity, aromaticity, basicity, and chelating capability .


Synthesis Analysis

The synthesis of 1,10-phenanthroline derivatives, including 4-Chloro-1,10-phenanthroline, involves oxidation by a green oxidant, peroxomonosulfate ion, in acidic aqueous solution . The products are obtained in high quality and at good to excellent yields .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,10-phenanthroline is planar and aromatic, similar to the parent 1,10-phenanthroline . The density of the compound is 1.375 g/cm3 .


Chemical Reactions Analysis

The parent compounds of 1,10-phenanthroline derivatives, including 4-Chloro-1,10-phenanthroline, were oxidized by a green oxidant, peroxomonosulfate ion, in acidic aqueous solution . The rate of the oxidation increases significantly by increasing the pH, and various oxidation products are formed in the excess of Oxone at neutral pH .


Physical And Chemical Properties Analysis

4-Chloro-1,10-phenanthroline has a molecular weight of 214.65000 and a density of 1.375 g/cm3 . It has a boiling point of 380.5ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that 1,10-phenanthroline, a similar compound, interacts withMetallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .

Mode of Action

This compound is known to bind to its targets, possibly through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA, disrupting the DNA structure and potentially affecting gene expression.

Biochemical Pathways

Related compounds have been shown to impactmitochondrial and cell cycle proteins , disrupt iron and copper metabolism , and suppress sulfur-containing amino acids . These effects could potentially alter various biochemical pathways, leading to downstream effects on cellular function.

Pharmacokinetics

The compound’s molecular weight is214.65 g/mol , which may influence its bioavailability Typically, smaller molecules are more readily absorbed and distributed in the body

Result of Action

Related compounds have been shown to exhibitcytotoxicity against certain cancer cell lines . This suggests that 4-Chloro-1,10-phenanthroline may also have potential anticancer properties.

properties

IUPAC Name

4-chloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVILLEIGDCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600993
Record name 4-Chloro-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,10-phenanthroline

CAS RN

1891-14-1
Record name 4-Chloro-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-Chloro-1,10-phenanthroline considered a suitable ligand for developing luminescent temperature sensors?

A1: 4-Chloro-1,10-phenanthroline acts as a strong-field chelating ligand when incorporated into Ruthenium(II) complexes. [] This specific compound, when combined with two 1,10-phenanthroline ligands, creates a Ru(II) complex with desirable photostability and high temperature sensitivity of its luminescence. [] The electron-withdrawing effect of the chlorine atom at the 4-position of the phenanthroline ring contributes to these properties.

Q2: How does the choice of polymer matrix influence the performance of 4-Chloro-1,10-phenanthroline-based temperature sensors?

A2: The research highlights poly(ethyl cyanoacrylate) as an optimal polymer matrix for embedding the Ru(II) complex containing 4-Chloro-1,10-phenanthroline. [] This is attributed to the polymer's low oxygen permeability, which enhances the indicator dye's temperature sensitivity. Additionally, this polymer facilitates ease of fabrication and exhibits excellent optical qualities, making it suitable for sensor development. []

Q3: Beyond temperature sensing, are there other applications for Ruthenium(II) complexes containing 4-Chloro-1,10-phenanthroline?

A3: Research suggests that Ruthenium(II) complexes, including those incorporating ligands like 4-Chloro-1,10-phenanthroline, can exhibit potential for DNA binding. [] The specific properties and interactions would depend on the overall structure and stereochemistry of the complex. Further investigations into these interactions could reveal potential applications in areas like bioinorganic chemistry and medicinal chemistry.

Q4: What are the advantages of using luminescence lifetime measurements for temperature sensing with these Ru(II) complexes?

A4: Utilizing luminescence lifetime measurements for temperature sensing with the 4-Chloro-1,10-phenanthroline-containing Ru(II) complex offers high sensitivity and resolution. This technique allows for a resolution of 0.05°C with a linear response in the 0-40°C range, making it suitable for applications requiring precise temperature monitoring. []

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